Zinc citrate dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAGUGIXGVHDGD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O16Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583827 | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5990-32-9, 546-46-3 | |
| Record name | Zinc citrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc citrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trizinc dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ZINC CITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Formation Mechanisms of Multi Component Zinc Citrate Complexes E.g., with Glucose
The formation of multi-component complexes, such as those including both citrate (B86180) and glucose, involves a nuanced interplay of coordinate and intermolecular bonds. These complexes are of interest for their enhanced solubility and stability.
A water-soluble zinc-glucose-citrate complex (ZnGC) has been synthesized at a pH of 6.5. nih.gov The formation mechanism involves the zinc ion linking to the citrate molecule via coordinate bonds. nih.gov Simultaneously, glucose is incorporated into the complex, linked through intermolecular hydrogen bonding. nih.gov This structure is significant because the presence of the sugar molecule helps to inhibit the formation of insoluble zinc citrate precipitates. nih.gov
Research suggests that the molecular weight of the sugar plays a role in this stabilization; a higher molecular weight sugar is more effective at preventing precipitation. nih.gov It is hypothesized that the hydroxyl groups in the glucose molecule participate in the coordination, which hinders the binding of zinc ions to citric acid in a manner that would lead to an insoluble salt. nih.gov This results in a relatively stable polymeric complex in aqueous solution. nih.gov The formation of such multi-component complexes highlights the role of zinc in modulating metabolic processes, where it can interact with various biological molecules like carbohydrates. nih.govmdpi.com
The characteristics of the zinc-glucose-citrate complex are detailed in the table below.
Table 2: Characteristics of Zinc-Glucose-Citrate (ZnGC) Complex
| Property | Description | Source(s) |
|---|---|---|
| Synthesis pH | 6.5 | nih.gov |
| Zinc-Citrate Bonding | Coordinate bond | nih.gov |
| Glucose Bonding | Intermolecular hydrogen bond | nih.gov |
| Role of Glucose | Inhibits formation of zinc citrate precipitation | nih.gov |
| Stability | Forms a relatively stable polymer in aqueous solution | nih.gov |
Structural Elucidation and Morphological Characterization
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a fundamental technique for probing the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD methods are employed to uncover the detailed structural properties of zinc citrate (B86180) dihydrate.
Single-crystal X-ray diffraction provides precise information about the spatial arrangement of atoms within a crystal. While detailed single-crystal data specifically for zinc citrate dihydrate is not extensively reported in foundational literature, analysis of closely related zinc citrate complexes offers significant insights into its likely coordination environment.
In various synthesized zinc citrate coordination complexes, the Zinc(II) ion typically exists in an octahedral coordination environment. tandfonline.com The citrate ligand demonstrates its versatility by acting as a tridentate binder, coordinating to the Zn(II) ion through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. tandfonline.com This binding mode can lead to the formation of complex polymeric structures, such as chiral helical chains. tandfonline.com In one documented potassium zinc citrate complex, the citrate ligand is quadricdentate, coordinating to three separate Zn(II) ions to form a zigzag chain, which is then extended into a three-dimensional network by potassium ions. tandfonline.com These findings suggest a complex and variable coordination chemistry for zinc citrate compounds, dictated by factors such as pH and the presence of other ions.
Powder X-ray diffraction (PXRD) is instrumental in identifying the crystalline phase and determining the unit cell dimensions of a polycrystalline sample. Studies on microcrystalline this compound have successfully determined its crystallographic parameters. The analysis, which aligns with single-crystal data, confirms that this compound possesses a monoclinic crystal system with a P21/c space group. rsc.org
The determined lattice parameters provide a fundamental description of the unit cell, which is the basic building block of the crystal structure. rsc.org These parameters are crucial for the unambiguous identification of this compound and for quality control in its synthesis.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P21/c | rsc.org |
| a | 6.1643(9) Å | rsc.org |
| b | 14.573(2) Å | rsc.org |
| c | 9.5677(13) Å | rsc.org |
| β | 102.619(7)° | rsc.org |
Crystallographic twinning occurs when two or more separate crystals share some of the same crystal lattice points in a symmetrical manner. The analysis of microcrystalline this compound has revealed the presence of twin orientations, a phenomenon that is a direct consequence of its monoclinic crystal structure. rsc.orgmdpi.com
When monoclinic microcrystals like this compound are aligned, for instance by a magnetic field, two distinct crystallographic orientations can coexist, leading to a twin structure. rsc.orgmdpi.com The identification and characterization of these twin domains are important for a complete structural understanding, especially when interpreting diffraction data from oriented samples. rsc.org
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques, with their high resolving power, are essential for visualizing the morphology and internal structure of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of particles. For zinc citrate, SEM studies have revealed a variety of forms depending on the synthesis conditions. One study using a hydrothermal method produced zinc citrate consisting of microspheres with nanosheets on the surface, with an average particle size of 62.5 µm. scienceasia.org Another approach yielded spherical particles with an average diameter of approximately 1.00 µm and a smooth surface. These particles were observed to evolve from solid microspheres into more complex yolk-shell and hollow microspheres over time. researchgate.net These analyses demonstrate that the particle shape and surface texture of zinc citrate can be controlled through synthesis parameters.
Transmission Electron Microscopy (TEM) provides detailed information about the internal structure and precise size of particles. TEM analysis of amorphous zinc citrate microspheres has confirmed their solid and dense interior. researchgate.net In studies focused on creating nanostructured materials, TEM is crucial for size verification. For instance, as-prepared zinc citrate particles were found to have an average size of 195.2 ± 42.9 nm. nih.gov Mechanical processing, such as ball-milling, can dramatically reduce this size to the nanoscale, with resulting particles having an average size of 2.73 ± 0.8 nm. nih.gov Furthermore, this compound has been used as a precursor to synthesize other nanocomposites, with TEM confirming the formation of nanoparticles in the 5-10 nm range. solubilityofthings.comresearchgate.net
Table 2: Particle Size of Zinc Citrate Determined by Electron Microscopy
| Sample Description | Average Particle Size | Reference |
|---|---|---|
| As-prepared Zinc Citrate | 195.2 ± 42.9 nm | nih.gov |
| Ball-milled Zinc Citrate | 2.73 ± 0.8 nm | nih.gov |
High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging mode that allows for the direct visualization of a material's atomic structure. wikipedia.org By detecting the phase contrast of the electron wave that has interacted with the sample, HRTEM can resolve individual atomic columns and crystallographic defects, providing fundamental insights into the material's construction. wikipedia.orgnih.gov The technique relies on complex interactions between the electron beam and the crystal lattice, including Bragg diffraction, which are influenced by sample thickness and microscope aberrations. wikipedia.orgnih.gov
In the context of zinc-based compounds, HRTEM has been effectively used to study the crystalline nature of zinc oxide (ZnO) nanostructures synthesized using citrate as a modifying agent. researchgate.netresearchgate.net For instance, studies on ZnO nanoplates have used HRTEM to measure the interplanar spacing (d-spacing) and determine the direction of crystal growth. researchgate.netresearchgate.net While extensively applied to materials like ZnO, specific HRTEM studies focusing on the direct lattice imaging of pure this compound crystals are less prominent in the surveyed literature. However, the principles of the technique would allow for the visualization of the crystal lattice of this compound, enabling the identification of lattice fringes, crystal orientation, and any structural imperfections at the atomic level.
Elemental and Compositional Mapping
Verifying the elemental composition and the distribution of constituent elements is crucial for confirming the identity and purity of this compound. This is accomplished through various spectroscopic and analytical methods that provide both surface-sensitive and bulk compositional data.
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with electron microscopy, used for elemental analysis. wikipedia.orgbruker.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. bruker.com Since each element emits X-rays at unique energy levels, an EDS spectrum provides a qualitative and semi-quantitative profile of the elements present in the analyzed volume. wikipedia.org
For this compound, EDS analysis is used to confirm the presence of its constituent elements: zinc (Zn), carbon (C), and oxygen (O). mdpi.com The technique can be used to create elemental maps, visually demonstrating the uniform distribution of these elements throughout the particles, which is indicative of a homogeneous compound rather than a mixture of separate phases. bruker.comnih.gov
Table 1: Expected Elemental Composition from EDS Analysis of this compound
| Element | Symbol | Expected Presence | Typical Application |
| Zinc | Zn | Yes | Confirmation of primary metal |
| Oxygen | O | Yes | Confirmation of citrate and water |
| Carbon | C | Yes | Confirmation of citrate backbone |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS analysis of a zinc citrate complex precursor reveals distinct peaks for its constituent elements. mdpi.com For this compound, XPS is invaluable for probing the chemical bonding environments of zinc, oxygen, and carbon on the particle surface.
The Zn 2p spectrum is analyzed to confirm the oxidation state of zinc. However, the binding energies for metallic zinc (Zn(0)) and zinc oxide (Zn(II)) are very close, making definitive assignment difficult based on the Zn 2p peak alone. unica.itxpsfitting.com To overcome this, the modified Auger parameter, which is more sensitive to the chemical environment, is often used for a more effective determination of the zinc chemical state. xpsfitting.com The O 1s spectrum can be deconvoluted to identify oxygen atoms in different environments, such as the carboxylate groups (C=O, C-O) of the citrate ligand and the water of hydration (H-O). mdpi.com Similarly, the C 1s spectrum provides information on the carbon atoms within the citrate molecule.
Table 2: Representative XPS Binding Energies for Components related to this compound
| Element & Orbital | Chemical Group | Reported Binding Energy (eV) | Reference |
| Zn 2p₃/₂ | Zn(II) in ZnO | ~1021.7 | unica.it |
| O 1s | Zn-O | ~531.0 - 531.1 | mdpi.com |
| O 1s | C-O | ~532.3 | mdpi.com |
| O 1s | C=O | ~533.2 - 533.4 | mdpi.com |
| C 1s | C-C, C-H | ~284.8 | frontiersin.org |
| C 1s | -COO | ~288.7 | frontiersin.org |
Bulk Elemental Analysis (CHN, ICP-OES/MS) for Stoichiometric Verification
CHN analysis is a combustion-based method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, it provides precise quantification of the carbon and hydrogen content from the citrate and water molecules.
Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are techniques used for the highly accurate determination of elemental concentrations, particularly for metals. malvernpanalytical.com The sample is introduced into a high-temperature plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or become ionized for detection by a mass spectrometer (ICP-MS). malvernpanalytical.comiaea.org These methods provide a precise measurement of the zinc content in the compound.
By combining the results of CHN and ICP analyses, the empirical formula of the synthesized material can be determined and compared against the theoretical formula of this compound, Zn₃(C₆H₅O₇)₂·2H₂O, to confirm its stoichiometric purity. nih.gov
Table 3: Stoichiometric Verification of this compound
| Element | Theoretical Mass % | Analytical Technique |
| Zinc (Zn) | 32.12% | ICP-OES / ICP-MS |
| Carbon (C) | 23.59% | CHN Analysis |
| Hydrogen (H) | 2.31% | CHN Analysis |
| Oxygen (O) | 41.98% | By difference |
Influence of Synthesis Parameters on Crystal Habit and Particle Morphology
The morphology, or the size and shape, of this compound crystals is not fixed but is highly dependent on the conditions of its synthesis. researchgate.net Parameters such as pH, reactant concentrations, and temperature play a critical role in directing the nucleation and growth processes, ultimately defining the final crystal habit. mdpi.com
Citrate as a Crystal Habit Modifier
The citrate ion itself is a primary determinant of crystal morphology in zinc-containing solutions. rsc.orgresearchgate.net Citrate acts as a crystal habit modifier through several mechanisms. Its primary role is that of a chelating agent. In solution, citrate ions can form stable complexes with zinc ions, such as [Zn(cit)]⁻, which is the predominant species across a wide pH range (pH 4-9). ustb.edu.cn This chelation controls the concentration of free zinc ions available for nucleation and growth.
Furthermore, citrate exhibits selective adsorption onto the different crystallographic faces of the growing crystal. rsc.orgustb.edu.cn By binding more strongly to certain faces than others, it inhibits growth in those specific directions. This anisotropic growth promotion or inhibition is a key factor in producing different morphologies. At high concentrations of citrate, the formation of plate-like zinc citrate crystals has been observed, whereas lower concentrations might favor the formation of other species like zinc oxide. rsc.orgresearchgate.net Control of the solution pH is also critical; for this compound, maintaining a pH between 4.5 and 5.5 has been reported as crucial for obtaining a product with high purity. mdpi.com
Table 4: Influence of Synthesis Parameters on Crystal Morphology
| Parameter | Effect | Mechanism | Reference |
| Citrate Concentration | High concentration favors plate-like zinc citrate crystals. | Acts as a chelating agent and adsorbs to crystal faces, modifying growth rates. | rsc.orgresearchgate.net |
| pH | Affects which zinc species predominates and product purity. pH 4.5-5.5 is optimal for pure this compound. | Governs the equilibrium of zinc-citrate complexes in solution. | mdpi.comustb.edu.cn |
| Temperature | Influences crystal shape and hydration state. | Affects reaction kinetics, solubility, and the stability of different hydrate (B1144303) forms. | mdpi.com |
Spectroscopic Investigations of Zinc Citrate Dihydrate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the functional groups and bonding within zinc citrate (B86180) dihydrate.
FTIR spectroscopy is instrumental in confirming the coordination between the zinc ion (Zn²⁺) and the citrate ligand. The interaction is primarily observed through shifts in the vibrational frequencies of the citrate's carboxylate (COO⁻) groups upon complexation. In the free citrate ion, the carboxylate groups exhibit characteristic symmetric and asymmetric stretching vibrations. When citrate coordinates to a metal ion like zinc, the electron distribution in the carboxylate groups is altered, leading to noticeable shifts in these vibrational bands.
Studies on zinc-citrate complexes reveal that the asymmetric stretching vibration of the O-C=O group shifts from approximately 1590 cm⁻¹ in the uncoordinated state to a higher wavenumber, around 1605 cm⁻¹, upon forming the complex. google.com This shift to higher energy indicates the involvement of the carboxyl group in the coordination with the zinc ion. google.comresearchgate.net The coordination is further confirmed by the appearance of bands in the far-infrared region, typically between 400 and 700 cm⁻¹, which are attributed to Zn-O stretching vibrations. researchgate.netmdpi.com
In a related zinc citrate complex, [Zn(H₂cit)(H₂O)]n, infrared spectroscopy, along with X-ray crystallography, has shown that the citrate ligand binds to the Zn(II) ion in a tridentate fashion, utilizing its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. researchgate.net The analysis of these spectral shifts provides definitive evidence of ligand-to-metal bond formation and helps elucidate the coordination mode.
| Vibrational Mode | Uncoordinated Citrate (Approx. cm⁻¹) | Zinc Citrate Complex (Approx. cm⁻¹) | Reference |
|---|---|---|---|
| Asymmetric COO⁻ Stretch | 1590 | 1605 - 1630 | google.comnih.gov |
| Symmetric COO⁻ Stretch | ~1400 | ~1400 (Shifted) | researchgate.net |
| C-O Stretch (hydroxyl) | ~1100 | Shifted upon coordination | researchgate.net |
| Zn-O Stretch | N/A | 400 - 700 | researchgate.netmdpi.com |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and vibrations of the molecular backbone. While detailed Raman spectra specifically for solid this compound are not extensively published, studies on citrate in aqueous solutions and coordinated to metal surfaces provide valuable insights. acs.orgfigshare.comfigshare.com Theoretical calculations based on density functional theory (DFT) predict that the binding of Zn(II) to citrate would induce conformational changes and shift the carboxylate stretching peaks to higher energy. researchgate.net
The Raman spectrum is sensitive to the coordination environment. For instance, in zinc oxide nanoparticles prepared from this compound, characteristic ZnO vibrational modes are readily identified. rsc.org In related zinc carboxylates like zinc acetate (B1210297) dihydrate, Raman spectra show distinct peaks corresponding to C-C and carboxylate stretching modes, which are sensitive to the coordination state. researchgate.net It is expected that the Raman spectrum of this compound would show strong bands corresponding to the symmetric carboxylate stretches and the carbon skeleton vibrations of the citrate ligand, with shifts confirming the coordination to the zinc center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Solution Interactions
NMR spectroscopy is a key technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to probe the environment of the hydrogen and carbon atoms of the citrate ligand, respectively. Since Zn²⁺ is a diamagnetic d¹⁰ metal ion, it does not cause significant broadening of NMR signals, allowing for high-resolution spectra.
The ¹H NMR spectrum of the citrate ligand consists of signals from the methylene (B1212753) (-CH₂-) protons. In uncoordinated trisodium (B8492382) citrate dihydrate dissolved in D₂O, these protons appear as two distinct sets of signals, typically as doublets due to geminal coupling, around δ 2.44 ppm and δ 2.59 ppm. google.com Upon coordination to a zinc ion, the chemical environment of these protons changes, leading to shifts in their resonance frequencies. In a zinc-glucose-citrate complex, these peaks were observed to shift downfield to δ 2.49 ppm and δ 2.655 ppm. google.com Similarly, another study on a zinc citrate complex reported methylene proton peaks at δ 2.48, 2.53, 2.64, and 2.70 ppm. mdpi.com These changes in chemical shift are direct evidence of the citrate ligand's interaction with the zinc ion in solution. google.commdpi.com
| Nucleus | Group | Trisodium Citrate Dihydrate | Zinc Citrate Complex | Reference |
|---|---|---|---|---|
| ¹H | -CH₂- (A) | 2.59 | 2.66 | google.com |
| -CH₂- (B) | 2.44 | 2.49 | ||
| ¹³C | -COO⁻ (terminal) | 180.26 | 181.29 | |
| -COO⁻ (central) | 177.60 | 178.45 | ||
| C-OH | 73.45 | 74.97 | ||
| -CH₂- | 44.06 | 44.06 |
X-ray Absorption and Emission Spectroscopy for Local Electronic and Geometric Structure of Zinc
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques used to probe the local electronic and geometric structure around the zinc atom.
Valence-to-core (VtC) XES is a complementary technique that provides information about the ligand identity and electronic structure. acs.org While XANES probes unoccupied electronic states, VtC XES probes the occupied molecular orbitals with ligand character. By combining XAS and XES, a comprehensive picture of the zinc active site can be constructed, detailing bond lengths, coordination numbers, and the nature of the coordinating ligands. acs.org These techniques are non-invasive and can be applied to samples with minimal preparation, providing a direct look at the zinc center's environment. dss.go.th
Zn K-edge X-ray Absorption Spectroscopy (XAS)
Zinc K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of zinc atoms in various materials. The method probes the excitation of a 1s core electron to unoccupied states, providing information on the oxidation state and coordination environment of the absorbing atom. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the chemical speciation of zinc. nih.gov
In studies of solid-phase zinc compounds, this compound has been used as a standard reference material. The principal K-edge peak energy for this compound has been determined to be 9663.5 eV. nih.goviucr.org This value is distinct from other zinc compounds and reflects the specific coordination of the zinc(II) ion by the citrate ligand. In zinc citrate, the zinc ion is coordinated by both hydroxyl and carboxyl oxygen atoms from the citrate molecule. dss.go.th
The energy of the K-edge and the features in the post-edge region are influenced by the coordination geometry. nih.gov For instance, XAS studies of aqueous zinc citrate solutions have shown that changes in pH affect the XANES spectrum, with the intensity of the main absorption peak decreasing as pH increases. nih.gov The energy calibration for these measurements is typically performed using a zinc metal foil, which has its K-edge inflection point at 9659 eV. nih.goviucr.org
Table 1: Zn K-edge XAS Data for this compound This table is interactive. You can sort and filter the data.
| Compound | K-edge Energy (eV) | Reference Compound (for calibration) | Reference Edge (eV) |
|---|---|---|---|
| This compound | 9663.5 | Zinc metal foil | 9659.0 |
Valence-to-Core X-ray Emission Spectroscopy (VtC XES)
Valence-to-Core X-ray Emission Spectroscopy (VtC XES) is a complementary technique to XAS that provides information about the occupied valence orbitals of a material. nih.gov It involves the transition of an electron from a valence orbital to fill a 1s core hole, which was created by the initial absorption of an X-ray photon. nih.govacs.org Because the valence molecular orbitals have significant contributions from the ligands, VtC XES is highly sensitive to the identity of the atoms coordinated to the metal center. nih.gov
While specific VtC XES spectra for solid this compound are not extensively documented in the literature, the principles of the technique allow for a prediction of its key features. A typical VtC XES spectrum for a zinc complex displays distinct bands corresponding to emission from different types of molecular orbitals. acs.orgreading.ac.uk
Ligand s-character orbitals: These transitions appear at lower energies, typically in the Kβ″ region around 9635–9645 eV. nih.govacs.org For this compound, this band would arise from molecular orbitals with significant oxygen 2s character from the carboxylate and hydroxyl groups of the citrate ligand.
Metal d-character orbitals: A feature often observed around 9652 eV is attributed to quadrupole transitions involving orbitals with primarily Zn 3d character. acs.org This peak is generally less sensitive to changes in the ligand environment.
Ligand p-character orbitals: At higher energies (above 9655 eV), the spectrum is dominated by intense features arising from molecular orbitals with ligand p-character. nih.govacs.org In the case of zinc citrate, this would correspond to the oxygen 2p orbitals.
The combination of XAS and VtC XES provides a comprehensive picture of both the unoccupied and occupied electronic states, making it a powerful tool for characterizing the coordination environment of zinc in complex materials. acs.org
Table 2: Conceptual VtC XES Features for this compound This table is interactive. You can sort and filter the data.
| Orbital Origin | Expected Energy Region (eV) | Description |
|---|---|---|
| Citrate Ligand (O 2s) | ~9635–9645 | Emission from molecular orbitals with s-character from ligand oxygen atoms. nih.govacs.org |
| Zinc (3d) | ~9652 | Quadrupole transition from orbitals with primarily Zn 3d character. acs.org |
| Citrate Ligand (O 2p) | >9655 | Intense emission from molecular orbitals with p-character from ligand oxygen atoms. nih.govacs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties (where applicable to complexes/derived materials)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying electronic transitions and optical properties, particularly for materials derived from zinc citrate. While solid this compound is a white powder and does not exhibit significant absorption in the visible range, its derivatives, such as carbon-doped zinc oxide (C-ZnO) nanoparticles, can be characterized effectively using this method. nih.gov
For instance, C-ZnO nanoparticles synthesized via the thermal decomposition of a zinc citrate precursor show a characteristic UV absorption band at 385 nm. nih.gov This absorption is attributed to the intrinsic band-gap of the ZnO semiconductor material. nih.gov Similarly, zinc-doped carbon dots prepared using zinc citrate complexes as precursors have also been analyzed by UV-Vis spectroscopy to record their absorption spectra. mdpi.com The technique is essential for determining the optical band gap of such semiconductor materials derived from zinc citrate. nih.gov
Table 3: UV-Vis Absorption Data for Zinc Citrate Derived Materials This table is interactive. You can sort and filter the data.
| Derived Material | Precursor | Maximum Absorption (λmax) |
|---|---|---|
| Carbon-doped ZnO Nanoparticles | Zinc citrate | 385 nm |
| Zinc-doped Carbon Dots | Zinc citrate complexes | Spectrum Recorded |
Photoluminescence (PL) Spectroscopy (for zinc citrate derived materials or specific complexes)
Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of materials and is particularly insightful for studying nanomaterials derived from zinc citrate. Research has shown that zinc citrate complexes can be used as precursors to synthesize highly fluorescent zinc-doped carbon dots (Zn@C-dots). mdpi.com
The thermal treatment of zinc citrate complexes at different temperatures yields carbon dots with distinct photoluminescent properties. For example, Zn@C-dots calcined at 210 °C (Zn@C-210) exhibit bright solid-state blue fluorescence with an emission maximum around 450 nm. mdpi.com These materials demonstrate a high photoluminescence quantum yield (PLQY) of 71.50% in the solid state and a long fluorescence lifetime of 6.5 µs. mdpi.com When calcined at a higher temperature of 260 °C (Zn@C-260), the resulting dots are fluorescent in aqueous solution, with a PLQY of 21.1% and a lifetime of 6.2 µs. mdpi.com
The strong fluorescence is attributed to a metal-ligand charge-transfer effect induced by the Zn-O coordination structure, which increases the probability of radiative transitions. mdpi.com These derived materials show stable, excitation-independent luminescence over a broad pH range (3.0–12.0). mdpi.com PL spectroscopy is also used to study defect states in ZnO nanoparticles, which can be synthesized from various precursors including zinc acetate and zinc nitrate (B79036). rsc.orgacs.org These studies typically show a UV emission related to the band gap and a visible emission related to defects. rsc.org
Table 4: Photoluminescence Properties of Carbon Dots Derived from Zinc Citrate This table is interactive. You can sort and filter the data.
| Derived Material | State | PL Quantum Yield (QY) | Fluorescence Lifetime (τ) | Max. Emission (λem) |
|---|---|---|---|---|
| Zn@C-210 | Solid | 71.50% | 6.5 µs | ~450 nm |
| Zn@C-260 | Aqueous | 21.1% | 6.2 µs | ~440 nm |
Thermal Behavior and Phase Transition Studies
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration Loss Kinetics
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time. For zinc citrate (B86180) dihydrate, TGA reveals a distinct multi-stage decomposition process.
The decomposition typically proceeds in three main stages. matec-conferences.org The first stage involves the loss of water of hydration. This dehydration step begins at temperatures as low as 25-50°C and continues up to approximately 250°C. matec-conferences.orgscienceasia.org Studies have identified the formula of the compound as Zn₃(C₆H₅O₇)₂·2H₂O, and the initial mass loss observed in TGA corresponds to the removal of these two water molecules. matec-conferences.org
The second stage, occurring between approximately 250°C and 320°C, is the thermal decomposition of the now anhydrous zinc citrate. matec-conferences.org This process involves the breakdown of the citrate molecule, leading to the formation of various intermediate organic salts and zinc carbonate. matec-conferences.org The final stage of decomposition takes place at higher temperatures, from around 320°C to 420°C, resulting in the formation of the final solid product, nanocrystalline zinc oxide (ZnO). matec-conferences.org The total mass loss during the entire process is significant, with the final residue being a fraction of the initial mass, which corresponds closely to the theoretical yield of zinc oxide. matec-conferences.org
Table 1: TGA Decomposition Stages of Zinc Citrate Dihydrate
| Decomposition Stage | Temperature Range (°C) | Process | Mass Loss |
|---|---|---|---|
| Stage 1: Dehydration | 25 - 250 | Loss of two water molecules (H₂O) | ~5-10% |
| Stage 2: Decomposition of Anhydrous Citrate | 250 - 320 | Breakdown of the organic citrate structure | Substantial |
| Stage 3: Final Decomposition | 320 - 420 | Formation of the final Zinc Oxide (ZnO) product | Total mass loss of ~44% observed in some studies matec-conferences.org |
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes and Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. datapointlabs.comnih.gov This technique is crucial for identifying thermal events such as melting, crystallization, and phase transitions. datapointlabs.comyoutube.com
When this compound is analyzed by DSC, the data complements the TGA findings by revealing the energetic nature of the decomposition stages. The dehydration process (Stage 1) is characterized by a broad endothermic peak, indicating that the removal of water requires an input of energy. matec-conferences.org The subsequent decomposition of the anhydrous citrate (Stage 2) is also accompanied by an endothermic effect. matec-conferences.org The final decomposition stage can involve both endothermic and exothermic processes, corresponding to the breakdown of intermediates and the combustion of organic components, respectively. scienceasia.orgresearchgate.net The melting point of this compound is reported to be around 334°C, at which point it also decomposes. sigmaaldrich.combiosynth.com
Table 2: DSC Thermal Events for this compound
| Temperature Range (°C) | Thermal Event | Process Type |
|---|---|---|
| 25 - 250 | Dehydration | Endothermic |
| 250 - 320 | Decomposition of anhydrous salt | Endothermic |
| > 320 | Final decomposition/combustion | Exothermic/Endothermic |
| ~334 | Melting with decomposition | Endothermic |
Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC)
Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TG-DSC), also known as Simultaneous Thermal Analysis (STA), measures both mass change (TGA) and heat flow (DSC) on the same sample at the same time. netzsch.comhitachi-hightech.comazom.com This provides a direct correlation between mass loss events and their corresponding energetic transitions.
For this compound, TG-DSC analysis clearly links the mass loss from dehydration with a specific endothermic peak. matec-conferences.org As the temperature increases, the further mass loss corresponding to the decomposition of the organic moiety is directly correlated with subsequent endothermic and exothermic events on the DSC curve. matec-conferences.orgmdpi.com This simultaneous analysis confirms that the major thermal events are decomposition reactions rather than simple phase transitions without mass loss. hitachi-hightech.com
In Situ X-ray Diffraction-coupled Thermal Analysis (XRD-DSC) for Crystalline Phase Transformations
Coupling thermal analysis techniques like DSC with X-ray diffraction (XRD) allows for real-time monitoring of changes in the crystalline structure of a material as it is heated. acs.orgscience.gov This is particularly valuable for distinguishing between the loss of adsorbed water and the release of crystalline water, and for identifying the formation of new crystalline phases.
Studies on zinc citrate have shown that during the initial stage of dehydration, even with considerable water loss, the primary crystal structure of the citrate can remain unchanged. matec-conferences.org As the temperature is further increased to the decomposition range, in-situ XRD would reveal the transformation from the crystalline zinc citrate structure to intermediate phases and finally to the crystalline structure of zinc oxide. matec-conferences.org This technique directly confirms that the decomposition process leads to the formation of nanocrystalline ZnO. matec-conferences.org
Impact of Atmospheric Conditions and Humidity on Thermal Decomposition Profiles
The atmosphere in which thermal analysis is conducted can significantly influence the decomposition pathway of this compound. The decomposition profile in an inert atmosphere (e.g., nitrogen or argon) can differ from that in an oxidative atmosphere (e.g., air or oxygen). matec-conferences.orgmdpi.com In an inert atmosphere, the decomposition primarily involves pyrolysis, while in an oxidative atmosphere, combustion of the organic components occurs, which is typically an exothermic process. matec-conferences.org
Furthermore, the presence of humidity can dramatically alter the thermal behavior. For related zinc salts like zinc acetate (B1210297), studies have shown that a humid atmosphere can facilitate the decomposition process, leading to the formation of zinc oxide at significantly lower temperatures than in a dry atmosphere. researchgate.net Water vapor can participate in the reaction mechanism, altering the intermediate steps and the kinetics of decomposition. researchgate.net This suggests that for this compound, controlling the humidity during thermal processing is crucial for controlling the properties of the final zinc oxide product.
Kinetic and Mechanistic Modeling of Dehydration and Decomposition Processes
The kinetic analysis of TGA data provides quantitative information about the rate and mechanism of thermal decomposition. The multi-step decomposition of this compound involves complex kinetics that can be investigated using various modeling approaches. researchgate.netnih.gov
Model-fitting methods and model-free (isoconversional) methods can be applied to the TGA curves to determine kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for each distinct decomposition step (dehydration and citrate breakdown). The model-free approach is particularly useful as it does not assume a fixed reaction mechanism, which is beneficial for complex solid-state reactions where the mechanism may change as the reaction progresses. nih.gov For example, the dehydration process may initially be controlled by diffusion, with the mechanism shifting as the water is removed. nih.gov Deconvolution techniques may be necessary to separate the overlapping steps of the decomposition for accurate kinetic analysis. acs.org Such studies are essential for understanding the reaction mechanism and for optimizing the conditions for the synthesis of materials like nanocrystalline zinc oxide from zinc citrate precursors. researchgate.net
Solution Chemistry and Complexation Dynamics of Zinc Citrate
pH-Dependent Speciation and Stability of Zinc-Citrate Complexes in Aqueous Media
At acidic pH values (around 3.0 to 4.5), the predominant citrate (B86180) species are the fully protonated citric acid (H₃Cit) and the singly deprotonated form (H₂Cit⁻). google.com In this range, zinc citrate complexes such as [Zn(H₂Cit)]⁺ can form. researchgate.net As the pH increases, further deprotonation of the citrate ligand occurs, leading to the formation of different complexes. For instance, the species [Zn(cit)]⁻ and the protonated complex [Zn(cit)H] have been identified in aqueous solutions. nih.gov
The stability of these complexes also varies with pH. Studies have shown that zinc-citrate complexes begin to form at approximately pH 3. nih.gov The fraction of complexed zinc generally increases with pH. nih.gov However, the formation of different species across the pH spectrum is not linear. For example, at a pH of 4.5, the electroactive species [Zn(HCit)]⁻ is found to be at its highest concentration, while the concentration of the non-electroactive [Zn(HCit)₂]⁴⁻ is much lower but increases with a rise in pH. researchgate.net At a pH above 7, ternary hydrolytic species such as (Zn)₂(Cit)₂(OH)₂ and ZnCitOH can become significant. unime.it The stability of zinc-citrate complexes is notably higher than that of zinc complexes with other hydroxocarboxylic acids like tartrate. unime.it
Table 1: pH-Dependent Distribution of Zinc-Citrate Species
| pH Range | Predominant Citrate Species | Major Zinc-Citrate Complex Species |
|---|---|---|
| ~3.0 - 4.5 | H₃Cit, H₂Cit⁻ | [Zn(H₂Cit)]⁺ |
| ~4.5 | HCit²⁻ | [Zn(HCit)]⁻ |
| Neutral to mildly alkaline | Cit³⁻ | [Zn(cit)]⁻, [Zn(cit)₂]⁴⁻ |
| > 7.0 | Cit³⁻, OH⁻ | (Zn)₂(Cit)₂(OH)₂, ZnCitOH |
This table is a simplified representation based on compiled data from multiple sources. The exact distribution can vary with concentration and ionic strength.
Coordination Environment of Zinc(II) Ions with Citrate Ligands in Solution
The coordination of the zinc(II) ion with citrate ligands in solution is a key aspect of its chemistry. The citrate molecule, with its three carboxylate groups and one hydroxyl group, can act as a multidentate ligand, binding to the zinc ion in various ways.
In acidic solutions (pH 1.5–3.0), X-ray crystallography of a synthesized zinc citrate complex, [Zn(H₂cit)(H₂O)]n, revealed that the Zn(II) ion is in an octahedral coordination environment. The citrate ligand binds to the zinc ion in a tridentate fashion through its α-hydroxyl group, α-carboxylate group, and one of the β-carboxylate groups. researchgate.net In this specific complex, two bridged oxygens of the α-carboxylate group lead to the formation of a chiral helical chain. researchgate.net
In the crystalline state of K₄[Zn(Citrate)₂], the zinc ion is also octahedrally coordinated, but in this case, to two equivalent citrate anions. Each citrate coordinates via the central hydroxyl, central carboxyl, and one terminal carboxyl group. researchgate.net The chelation of the zinc ion by citrate can also be bidentate, involving two oxygen atoms from the citrate molecule. nih.gov For instance, in the active site of the enzyme carboxypeptidase A, citrate has been shown to chelate the catalytic zinc ion bidentately. nih.gov The formation of a [ZnCit(H₂O)₃]⁻ chelate complex has also been proposed, where citrate acts as a tridentate chelating agent. researchgate.net
Thermodynamic Equilibrium Studies of Zinc-Citrate Systems
Thermodynamic studies provide quantitative insights into the stability of zinc-citrate complexes. The formation constants (log β) for various zinc-citrate species have been determined under different conditions of temperature and ionic strength. These constants are crucial for predicting the speciation of zinc in a given solution.
Investigations have identified several key species in the zinc-citrate system, including [Zn(cit)]⁻, [Zn(cit)H], [Zn(cit)₂]⁴⁻, and a dinuclear species [Zn₂(cit)₂H₋₂]⁴⁻. nih.gov The stability constants for these complexes have been calculated from potentiometric titration data. For example, at 25°C and an ionic strength of 0.1 M, the formation constants for some of these species have been reported. nih.gov The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), have also been derived from the temperature dependence of the formation constants, providing a deeper understanding of the driving forces behind complex formation. nih.gov
The stability of these complexes is also influenced by the ionic strength of the medium. nih.govresearchgate.net As the ionic strength increases, the pH at which zinc-citrate complexes become more abundant than other potential zinc complexes can shift. nih.gov
Table 2: Selected Thermodynamic Stability Constants (log β) for Zinc-Citrate Complexes
| Complex Species | Log β (at 25°C, I=0.1 M KNO₃) |
|---|---|
| [Zn(cit)]⁻ | 4.8 |
| [Zn(cit)H] | 3.0 |
| [Zn(cit)₂]⁴⁻ | 1.7 (stepwise) |
Data compiled from literature sources. asm.orgnih.gov Values can vary with experimental conditions.
Chelation Effects of Citrate Ligands on Zinc Ion Distribution
The ability of citrate to act as a chelating agent significantly influences the distribution of zinc ions in aqueous systems. Chelation is the process where a multidentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. This effect generally enhances the stability of the metal-ligand complex compared to complexes with monodentate ligands. nih.gov
Citrate's multidentate nature allows it to form stable complexes with Zn²⁺, effectively sequestering the metal ion in solution. unime.it This chelation can increase the solubility and mobility of zinc in various environments. unime.it The formation of stable zinc-citrate complexes can prevent the precipitation of zinc hydroxide (B78521) or other insoluble zinc salts, especially in neutral to alkaline solutions. nih.gov
The chelation effect is also crucial in biological systems and industrial applications. For instance, the formation of zinc-citrate complexes is relevant to the transport and bioavailability of zinc. doi.org In certain applications, the chelation by citrate is utilized to maintain zinc in a soluble and reactive form. scielo.org.mx
Inhibition of Zinc Citrate Precipitation by Co-ligands or Macromolecules
The precipitation of zinc citrate can be inhibited by the presence of other molecules, known as co-ligands or macromolecules, in the solution. These substances can interfere with the formation of the solid zinc citrate lattice, thus keeping the zinc ions in solution.
Research has shown that sugars, acting as macromolecules, can inhibit the formation of zinc citrate precipitates. It has been observed that the higher the molecular weight of the sugar, the more effective it is at preventing precipitation. nih.govresearchgate.net The proposed mechanism involves the hydroxyl groups of the sugar participating in the coordination with the zinc ion, which hinders the binding of zinc ions to citric acid in a way that would lead to an insoluble precipitate. nih.gov For example, a water-soluble zinc-glucose-citrate complex has been synthesized where the zinc ion is coordinated to citrate, and the glucose is linked through intermolecular hydrogen bonding. nih.govresearchgate.net
This inhibitory effect is important in the formulation of stable oral rinse compositions where zinc citrate precipitation needs to be avoided. google.com The presence of co-ligands can also lead to the formation of ternary complexes, which can have different solubility and stability properties compared to the binary zinc-citrate complexes. unime.it
Table of Compound Names
| Compound Name | Chemical Formula/Abbreviation |
|---|---|
| Zinc citrate dihydrate | C₁₂H₁₀Zn₃O₁₄·2H₂O |
| Zinc(II) ion | Zn²⁺ |
| Citrate ion | Cit³⁻ |
| Citric Acid | H₃Cit |
| Zinc Chloride | ZnCl₂ |
| Zinc Sulfate (B86663) | ZnSO₄ |
| Sodium Citrate | Na₃C₆H₅O₇ |
| Potassium Nitrate (B79036) | KNO₃ |
| Carboxypeptidase A | N/A |
Advanced Materials Applications and Precursor Chemistry
Zinc Oxide Nanostructure Synthesis via Zinc Citrate (B86180) Precursors
Zinc citrate is a widely utilized precursor for the synthesis of zinc oxide (ZnO) nanostructures. The thermal decomposition of zinc citrate yields nanocrystalline ZnO, and the process offers significant control over the final product's characteristics. matec-conferences.orgresearchgate.net The citrate anion plays a crucial role, acting as a fuel during combustion synthesis and as a capping agent that can direct the growth and morphology of the ZnO crystals. ijsr.netresearchgate.net The decomposition of zinc citrate typically proceeds in multiple stages, beginning with dehydration and followed by the breakdown of the organic component to form nanocrystalline ZnO at temperatures between 420°C and 500°C. matec-conferences.orgresearchgate.netijsr.net
The citrate ion is an effective crystal habit modifier, enabling precise control over the morphology and crystallinity of ZnO nanostructures. rsc.orgresearchgate.net By varying the concentration of citrate relative to the zinc source, a diverse range of ZnO morphologies can be achieved. researchgate.net At low citrate-to-zinc ratios, the typical hexagonal prismatic crystal structure of ZnO is formed. As the citrate concentration increases, it preferentially adsorbs onto the hexagonal faces of the ZnO crystals, inhibiting growth in that direction and leading to the formation of flatter, disk-like structures. rsc.orgresearchgate.net
Further increases in citrate concentration cause adsorption on all crystal faces, resulting in the formation of porous spherical aggregates with lower crystallinity. rsc.orgresearchgate.net At very high citrate concentrations, the product is often amorphous, plate-like zinc citrate or solid spherical particles with very low crystallinity. rsc.orgresearchgate.net This adsorbed citrate can be removed through calcination without destroying the morphology, yielding pure ZnO with tailored structures. researchgate.net This control over morphology has been shown to influence the material's properties, such as its photoluminescent and photocatalytic activities. rsc.orgresearchgate.net
| Citrate/Zn Ratio | Resulting ZnO Morphology | Crystallinity | Reference |
| Low (e.g., < 0.1) | Hexagonal Prismatic Crystals | High | rsc.org, researchgate.net |
| Intermediate | Flatter Disks, Porous Spherical Aggregates | Moderate to Low | rsc.org, researchgate.net |
| High (e.g., > 0.6) | Solid Spherical Particles, Plate-like Zinc Citrate | Very Low / Amorphous | rsc.org, researchgate.net |
This table is interactive. Users can sort and filter the data based on the provided columns.
Zinc citrate precursors are instrumental in creating porous ZnO materials, which are highly sought after for applications in catalysis, sensing, and energy storage due to their high surface area. The use of citrate as a crystal habit modifier can lead to the self-assembly of ZnO nanoparticles into porous spherical aggregates. rsc.orgresearchgate.net
A more direct approach involves using citric acid as a structural supporter in a sol-gel process. rsc.org In one method, a zinc-based monolithic gel is formed using citric acid in an epoxide-mediated sol-gel process that is accompanied by phase separation. rsc.orgresearchgate.net Upon heat treatment, the organic components, including the citrate, are removed. This process results in the crystallization of ZnO, leaving behind a three-dimensionally interconnected macroporous structure. rsc.org The pore size of these structures can be controlled by adjusting the ratio of solvents in the initial solution. rsc.org Another method involves the thermal decomposition of a zinc citrate precursor within a polymer matrix, which, after pyrolysis and removal of the polymer, can yield porous ZnO structures. matec-conferences.org
Fabrication of Carbon Mesoporous Materials Using Zinc Citrate as a Sacrificial Hard Template
Zinc citrate serves as an effective precursor for an in-situ hard template in the synthesis of mesoporous carbon materials. matec-conferences.org In this method, zinc citrate is mixed with a carbon precursor, such as a phenol-formaldehyde resin. matec-conferences.orgresearchgate.net During pyrolysis in an inert atmosphere, the zinc citrate decomposes to form nanocrystalline zinc oxide (ZnO) particles, which become embedded within the carbonizing polymer matrix. matec-conferences.org
These ZnO nanoparticles act as a "sacrificial hard template." After pyrolysis is complete, the ZnO template is easily removed by washing with a simple acid, like hydrochloric acid, which is a less hazardous and more cost-effective process than the removal of silica (B1680970) templates. matec-conferences.org The removal of the ZnO nanoparticles leaves behind a network of pores, resulting in a carbon material with a high specific surface area and a mesoporous structure. matec-conferences.orgresearchgate.net Materials produced via this method have shown significant potential for use as electrode materials in supercapacitors. researchgate.net
| Precursor Materials | Pyrolysis Temp. | Resulting Material Properties | Application | Reference |
| Zinc Citrate, Phenol-formaldehyde resin | 900 °C | Specific Surface Area: 1051 m²/g | Supercapacitor Electrode | , matec-conferences.org, researchgate.net |
| Zinc Citrate, Phenol | 900 °C | Specific Capacity: 40 F/g | Supercapacitor Electrode | , researchgate.net |
| Iron, Zinc, or Calcium Citrate | 800 °C | Mesoporous Carbon with Nanovoids | Electrochemical Supercapacitors | csic.es |
This table is interactive. Users can sort and filter the data based on the provided columns.
Integration of Zinc Citrate into Hybrid Inorganic-Organic Frameworks
Zinc-based metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from zinc ions or clusters linked together by organic ligands. nih.govscirp.orgresearchgate.net Zinc citrate can be a key ingredient in the synthesis of these advanced materials. rsc.org The zinc ions can be sourced directly from the decomposition or dissolution of zinc citrate. More commonly, citric acid or citrate salts are used as the organic linkers or as modulators in the synthesis. mdpi.commdpi.com
For instance, in the synthesis of some MOFs, citric acid is used to chelate with the zinc nitrate (B79036) precursor, forming a complex that then self-assembles into the final framework. rsc.org The citrate molecule, with its multiple carboxylate groups, can coordinate with zinc ions, influencing the topology and properties of the resulting MOF. nih.gov Furthermore, Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, such as ZIF-8, are composed of zinc ions and imidazolate linkers. mdpi.com While not directly using citrate as the primary linker, the synthesis principles for zinc-based frameworks are well-established and demonstrate the versatility of zinc coordination chemistry, where citrate can play a role as a modulator or a source for other functional materials integrated within the MOF structure. mdpi.commdpi.com
Role of Zinc Citrate in Stabilizing Other Chemical Species (e.g., Peptides, Proteins) in Solution
The stability of therapeutic peptides and proteins in aqueous solutions is a critical challenge in pharmaceutical formulation. nih.govrsc.org Zinc ions, often introduced as zinc salts like zinc citrate, can play a significant role in stabilizing these biomolecules. A notable finding is the synergistic effect observed between citrate buffer and divalent metal ions, including zinc (Zn²+), in enhancing the stability of peptides such as oxytocin (B344502). researchgate.net
Studies have shown that while zinc ions alone in water may not have a significant stabilizing effect, their combination with a citrate buffer can dramatically improve the stability of oxytocin, protecting it from degradation pathways like disulfide bridge cleavage. nih.govresearchgate.net Isothermal titration calorimetry measurements have confirmed a strong interaction between oxytocin and Zn²+ in the presence of citrate buffer, which is not observed in acetate (B1210297) buffer. researchgate.net This suggests the formation of a protective complex between the peptide, the zinc ion, and the citrate molecule. researchgate.net The chelating properties of citrate are crucial in this interaction, helping to correctly position the zinc ion to stabilize the peptide's structure. nih.gov This stabilization strategy is vital for developing liquid formulations of peptide drugs with improved shelf-life and thermal stability. nih.gov
| Metal Ion | Buffer | Binding Affinity (Kₐ in M⁻¹) | Enthalpy Change (ΔH° in cal mol⁻¹) | Entropy Change (ΔS° in cal/mol/deg) | Reference |
| Zn²⁺ | Citrate | Phase 1: 2,700 | -800 | 13 | researchgate.net |
| Zn²⁺ | Citrate | Phase 2: 800 | 610 | 15 | researchgate.net |
| Ca²⁺ | Citrate | 400 | -2,100 | 5.6 | researchgate.net |
| Mg²⁺ | Citrate | 220 | 4,400 | 24 | researchgate.net |
| Zn²⁺ | Acetate | No significant binding | N/A | N/A | researchgate.net |
This table is interactive. Users can sort and filter the data based on the provided columns.
Computational Chemistry and Theoretical Modeling of Zinc Citrate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective in describing the nature of metal-ligand bonding, electronic properties, and the reactivity of complexes like zinc citrate (B86180).
Theoretical studies employing DFT have been instrumental in understanding the bonding between aqueous citrate and zinc cations (Zn²⁺). researchgate.net Calculations, for instance at the M05-2X/cc-pVTZ level of theory with an SMD (Solvation Model based on Density) implicit solvent model, have revealed the preferred coordination modes. researchgate.net It has been shown that citrate can act as a versatile ligand, forming both bidentate (chelating) and monodentate bonds with the Zn²⁺ ion. researchgate.net The most stable configurations often involve coordination from multiple carboxylate groups and, in some cases, the central hydroxyl group of the citrate molecule. researchgate.net DFT calculations have identified as many as 35 distinct conformers for a single zinc-citrate complex, highlighting the molecule's conformational flexibility. researchgate.net
The analysis of calculated vibrational spectra, particularly in the infrared (IR) region corresponding to carboxylate group stretches (typically 1250 cm⁻¹ to 1700 cm⁻¹), serves as a bridge between theoretical models and experimental observations. DFT predicts that bidentate chelation results in antisymmetric stretching modes at lower wavenumbers, while monodentate bonding leads to modes at higher wavenumbers. researchgate.net These computational findings are crucial for interpreting experimental spectroscopic data.
| Computational Method | System Studied | Key Findings | Reference(s) |
| DFT (M05-2X/cc-pVTZ) | Aqueous citrate and Zn²⁺ | Citrate forms stable bidentate and monodentate bonds; involvement of carboxylate and hydroxyl groups; identified 35 conformers. | researchgate.net |
| DFT/TD-DFT | Substituted Phenyl)oxamito Zincate(II) Complexes | HOMO-LUMO energies do not differ significantly; Zn(II) orbitals do not contribute to frontier orbitals. | uwa.edu.au |
| DFT (B3LYP) | Zinc Coordination Polymer (ZnBTC) | Investigated HOMO, LUMO, energy gap, and global reactivity descriptors; complex is more stable in solvent medium. | acs.org |
| DFT | Zn surfaces with adsorbates | Calculated work function changes and charge transfer upon adsorption of corrosive atoms. | mdpi.com |
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and behavior in solution. For zinc citrate, MD simulations offer insights into its hydration, diffusion, and structural dynamics in an aqueous environment.
MD simulations of zinc-containing aqueous solutions reveal detailed information about the solvation structure around the Zn²⁺ ion. nd.eduosti.gov The zinc cation is typically stabilized in water by forming a distinct first solvation shell, often with an octahedral arrangement of six water molecules, as identified by the peak in the Zn-O radial distribution function (RDF) at approximately 2.0 Å. osti.gov A more diffuse second solvation shell is also observed at around 3.75 Å. osti.gov When citrate is present, these water molecules can be displaced as the citrate carboxylate and hydroxyl groups coordinate with the zinc ion. MD simulations can track these dynamic binding and unbinding events, clarifying the competition between water and citrate for coordination sites on the zinc ion.
These simulations are also used to calculate bulk properties of the solution, such as viscosity and conductivity, and to understand how additives might alter these characteristics. nd.edu While conventional MD simulations can face challenges in accurately modeling the four-ligand coordination of zinc in complex protein environments, specialized techniques like the use of cationic dummy atoms have been developed to enforce the correct coordination geometry. nih.gov Car-Parrinello Molecular Dynamics (CPMD), which combines DFT with molecular dynamics, allows for the study of chemical reactions and bond-breaking/forming events at finite temperatures, providing a more accurate description of the system's evolution. mdpi.com
| Simulation Type | System Studied | Key Insights | Reference(s) |
| Molecular Dynamics | Zinc sulfate (B86663) aqueous solution | Determined properties like viscosity, conductivity, and solvation structure. | nd.edu |
| Molecular Dynamics | Zinc-bound farnesyltransferase (protein) | Highlighted challenges in modeling Zn coordination and proposed solutions (cationic dummy atoms). | nih.gov |
| Molecular Dynamics (DFTB) | ZnO nanoparticles in water | Modeled the dissolution process and the structure of the ZnO-water interface; identified a primary Zn-O solvation shell at 2.0 Å. | osti.gov |
| Car-Parrinello MD | Zn(II) complex with ethanolamine | Studied thermal decomposition and cleavage of the Zn-N bond. | mdpi.com |
Computational Prediction of Crystal Structures and Polymorph Stability
The prediction of stable crystal structures and their polymorphs is a major challenge in materials science. Computational methods, particularly those combining global search algorithms with first-principles energy calculations, have become essential for navigating the complex energy landscapes of crystalline solids.
For zinc citrate, which is known to exist in different hydrated forms such as zinc citrate dihydrate and zinc citrate trihydrate, these predictive methods are highly relevant. researchgate.netmdpi.com The process of crystal structure prediction (CSP) typically involves generating a multitude of plausible crystal structures using algorithms like random structure searching or evolutionary algorithms (e.g., particle swarm optimization). researchgate.neted.ac.uknih.gov Subsequently, the energies of these candidate structures are calculated and ranked.
Solid-state DFT is the method of choice for accurately calculating the lattice energies of the proposed structures. royalsocietypublishing.org By comparing the calculated free energies, which can include contributions from lattice vibrations, it is possible to predict the relative stability of different polymorphs as a function of temperature and pressure. royalsocietypublishing.org This approach has been successfully used to identify known polymorphs and even predict new, yet-to-be-discovered stable or metastable forms under different conditions. royalsocietypublishing.org For instance, calculations might reveal that one hydrate (B1144303) form is more stable at a low temperature, while another becomes favored at a higher temperature or pressure. royalsocietypublishing.org The accuracy of these predictions can be remarkably high, with DFT-predicted relative energies often achieving an accuracy of 1–2 kJ mol⁻¹. royalsocietypublishing.org
| Methodology | Application | Details | Reference(s) |
| Evolutionary Algorithms & DFT | Prediction of stable crystal structures | Used to search for and identify low-energy, stable crystal structures of novel compounds. | researchgate.netnih.gov |
| Solid-State DFT & Lattice Dynamics | Polymorph stability ranking | Calculates and compares the free energies of different crystal forms to determine the most stable polymorph under given conditions (T, P). | royalsocietypublishing.org |
| Periodic DFT-D Calculations | Lattice energy calculation | Computes the lattice energy to assess the energetic favorability of forming a specific crystal structure. | acs.org |
In Silico Modeling of Ligand-Metal Binding Mechanisms
In silico modeling provides a molecular-level description of how a ligand like citrate binds to a metal ion like zinc. These models are crucial for understanding the thermodynamics, kinetics, and structural details of complex formation.
Theoretical modeling has provided a detailed picture of the zinc-citrate binding mechanism. DFT calculations show that citrate binds the Zn(II) ion in a tridentate fashion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. researchgate.net The coordination is highly flexible, with studies identifying numerous possible conformers. researchgate.net The binding of citrate to zinc is a key interaction in various biological contexts, such as its role as an inhibitor of zinc-dependent enzymes like carboxypeptidase A, where the citrate molecule directly chelates the catalytic zinc ion in the enzyme's active site. nih.gov
Computational methods are also used to quantify the strength of these interactions. The molecular mechanics/generalized Born surface area (MM/GBSA) method can be employed to calculate the binding free energies between ligands and metal-containing proteins. mdpi.com For more detailed insight, quantum chemical methods like Natural Energy Decomposition Analysis (NEDA) can be used to break down the metal-ligand interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, and charge-transfer terms. mdpi.com The thermodynamic stability of a metal-ligand complex is directly linked to the metal-ligand bond energies, and computational models can predict these values, offering a route to understanding the selectivity and stability of complexes like zinc citrate. csic.esresearchgate.net These models confirm that zinc prefers tetrahedral and octahedral coordination geometries, and the flexibility to switch between these states is important for its function. researchgate.net
| Modeling Technique | Focus | Key Findings & Applications | Reference(s) |
| DFT Modeling | Zn²⁺-Citrate Binding | Citrate acts as a tridentate ligand, coordinating via hydroxyl and carboxylate groups; multiple stable conformers exist. | researchgate.netresearchgate.net |
| X-ray Diffraction & Modeling | Citrate binding to Carboxypeptidase-Zn²⁺ | Citrate acts as a competitive inhibitor by chelating the catalytic zinc ion. | nih.gov |
| MM/GBSA | Protein-Ligand Binding Energy | Computes binding free energies for ligands interacting with zinc-containing systems. | mdpi.com |
| DFT with NEDA | Analysis of Bonding Interactions | Decomposes the metal-ligand interaction energy to understand the nature of the chemical bond (e.g., electrostatic vs. covalent character). | mdpi.com |
Analytical Methodologies for Quantification and Separation in Non Biological Matrices
Chromatographic Techniques
Chromatography is a powerful tool for the separation and quantification of the components of zinc citrate (B86180). High-performance liquid chromatography and anion-exchange chromatography are particularly valuable for assessing the purity of zinc citrate and for separating different zinc species.
A validated HPLC method can be employed for the determination of the total citric acid content. scirp.org The separation is typically achieved on a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often adjusted to an acidic pH to ensure the protonation of citric acid. researchgate.net The detection is commonly performed at a wavelength in the low UV region, typically around 210 nm. The specificity of the method allows for the separation of citric acid from potential impurities and other components in a formulation. scirp.org The method's performance can be validated for linearity, accuracy, precision, and stability, ensuring reliable and reproducible results. scirp.orgresearchgate.net
For instance, a method could utilize a mobile phase of methanol, acetonitrile, and distilled water in a specific ratio, with the pH adjusted to 3 using glacial acetic acid, and a flow rate of 1 ml/min. researchgate.net The retention time for citric acid under such conditions would be specific and reproducible. researchgate.net
Interactive Table 1: Example HPLC Method Parameters for Citrate Analysis
| Parameter | Value | Reference |
| Column | RP-C8 | researchgate.net |
| Mobile Phase | Methanol: Acetonitrile: Distilled water (70:15:15 v/v/v) | researchgate.net |
| pH | 3.0 (adjusted with glacial acetic acid) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 249 nm | researchgate.net |
| Retention Time | ~3.9 min (for analyte in study) | researchgate.net |
Note: This table presents example parameters from a study on a different analyte but illustrates a typical setup applicable to citrate analysis.
Anion-exchange chromatography is a valuable technique for the separation of zinc species, particularly when zinc is present as an anionic complex, such as a chloro or citrate complex. google.comgoogle.comnih.gov This method relies on the differential affinity of various anionic species for a positively charged stationary phase (the anion-exchange resin).
The separation of metal chloro complexes, including zinc, is governed by the formation constants of these complexes and their distribution between the aqueous mobile phase and the solid resin phase. google.comgoogle.com The concentration of the complexing anion, such as chloride, in the mobile phase significantly influences the separation. google.comgoogle.com For instance, in hydrochloric acid solutions, the formation constants of chloro complexes decrease in the order of Cd²⁺ > Zn²⁺ > Fe³⁺, which dictates their elution order from an anion-exchange column. google.comgoogle.com
In the context of zinc citrate, anion-exchange chromatography can be used to separate different zinc citrate complex species or to separate zinc from other metal ions that form anionic complexes. nih.govnih.gov The use of citrate as a complexing agent in the mobile phase can enhance the separation of various metal ions, including zinc. nih.govnih.gov Studies have shown that the presence of citrate in the electrolyte can bring the reduction potentials of different metals closer, facilitating their co-deposition, a principle that also applies to their chromatographic separation. icm.edu.pl
Interactive Table 2: Anion-Exchange Separation of Metal Chloro Complexes
| Metal Ion | Elution Order | Reference |
| Fe³⁺ | Elutes first | google.comgoogle.com |
| Zn²⁺ | Elutes after Fe³⁺ | google.comgoogle.com |
| Cd²⁺ | Elutes last | google.comgoogle.com |
Note: This table illustrates the relative elution order based on the stability of chloro complexes.
Electrochemical Methods for Zinc(II) Detection and Complex Characterization
Electrochemical methods offer high sensitivity and are well-suited for the detection of the zinc(II) ion and the characterization of its complexes, such as zinc citrate. These techniques are based on measuring the current or potential changes resulting from redox reactions of the analyte at an electrode surface.
Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of zinc and its complexes. researchgate.netscirp.orgdergipark.org.tr By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the reduction and oxidation potentials of zinc species. In the presence of citrate, the reduction potential of Zn(II) can be shifted, indicating the formation of a zinc-citrate complex. researchgate.netscirp.org The stability of these complexes is often pH-dependent. dergipark.org.tr For example, studies have shown that in a citrate bath at a pH of around 4.7, the reduction potential of zinc is increased, which is attributed to the formation of zinc-citrate complexes. researchgate.net
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often used for the quantitative determination of trace levels of zinc. nih.govresearchgate.netwikipedia.org DPV minimizes the contribution of the charging current, resulting in a higher signal-to-noise ratio. wikipedia.org This technique has been successfully applied to the determination of Zn(II) with detection limits in the micromolar to nanomolar range. researchgate.netresearchgate.net
Square Wave Anodic Stripping Voltammetry (SWASV) is an extremely sensitive technique for trace metal analysis, including zinc. ijirset.comnih.govnih.gov It involves a two-step process: a preconcentration step where zinc ions are reduced and deposited onto the working electrode at a negative potential, followed by a stripping step where the deposited zinc is re-oxidized by scanning the potential in the positive direction. The resulting stripping current is proportional to the concentration of zinc in the sample. SWASV can achieve very low detection limits, often in the parts-per-billion (ppb) or even lower range. ijirset.comnih.govnih.gov
Interactive Table 3: Comparison of Voltammetric Techniques for Zinc(II) Detection
| Technique | Principle | Key Advantage | Typical Detection Limit | Reference |
| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform. | Provides information on redox potentials and reaction mechanisms. | ~10⁻⁵ M | researchgate.netscirp.org |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep, measuring current before and during the pulse. | High sensitivity due to minimization of charging current. | ~10⁻⁸ M | nih.govresearchgate.netwikipedia.org |
| Square Wave Anodic Stripping Voltammetry (SWASV) | Preconcentration of analyte onto the electrode followed by rapid potential scanning for stripping. | Extremely high sensitivity due to preconcentration step. | ng/L to µg/L range | ijirset.comnih.govnih.gov |
To improve the sensitivity and selectivity of electrochemical detection of Zinc(II), especially in complex matrices, various modified electrodes have been developed. These modifications aim to increase the electrode's surface area, enhance the electron transfer rate, and introduce specific recognition elements for zinc ions.
Common modifying materials include carbon-based nanomaterials like graphene and carbon nanotubes, as well as metal nanoparticles and polymers. For example, glassy carbon electrodes (GCEs) modified with electrochemically reduced graphene oxide (ERGO) have shown significantly enhanced electrocatalytic activity towards zinc ions, leading to a three-fold increase in sensitivity compared to bare GCEs. nih.gov The modification can also involve the immobilization of specific ligands that can chelate with Zn(II), thereby preconcentrating it on the electrode surface and improving the detection limit. researchgate.netijirset.com
Other modifications include the use of bismuth films as a non-toxic alternative to mercury electrodes in stripping voltammetry, and the development of composite electrodes incorporating materials like bismuth-oxychloride and multiwalled carbon nanotubes. researchgate.netresearchgate.net These modified electrodes have demonstrated excellent performance in terms of low detection limits, good reproducibility, and high selectivity for Zn(II) determination. mdpi.comnih.gov
Interactive Table 4: Examples of Modified Electrodes for Zinc(II) Sensing
| Electrode Modification | Voltammetric Technique | Achieved Detection Limit | Reference |
| Electrochemically Reduced Graphene Oxide (ERGO) on Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 5 ng/mL | nih.gov |
| Carbon Nanotubes / Tetradentate Ligand on Electrode | Square Wave Anodic Stripping Voltammetry (SWASV) | 0.6 nM | ijirset.com |
| Bismuth-Oxychloride-Multiwalled Carbon Nanotube Composite Electrode | Differential Pulse Voltammetry (DPV) | 2.60 x 10⁻⁷ mol/L | researchgate.net |
| Covalent Organic Framework (COF) and Carbon Black on Glassy Carbon Electrode (GCE) | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.003 nM | nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Isotopic Tracing and Trace Element Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and powerful analytical technique for elemental and isotopic analysis. vitas.no It is widely used for the quantification of zinc at trace and ultra-trace levels and for conducting isotopic tracing studies.
ICP-MS utilizes a high-temperature plasma to ionize the sample, and then a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. vitas.no This allows for the determination of the elemental composition of a sample with exceptional sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no For the quantification of zinc in various matrices, ICP-MS provides high accuracy and precision, making it an indispensable tool for quality control and regulatory compliance. vitas.noresearchgate.netnih.gov
Furthermore, ICP-MS is the method of choice for isotopic analysis. Zinc has several stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn), and ICP-MS can accurately measure their relative abundances. nih.govrsc.org This capability is crucial for isotopic tracing studies, where enriched stable isotopes of zinc are used to follow its metabolic pathways or to trace its origin in various systems. nih.govfrontiersin.org While polyatomic interferences can be a challenge in zinc isotope analysis, methods have been developed to overcome these, such as using high-resolution ICP-MS or mathematical corrections. nih.govrsc.orgrsc.org
Interactive Table 5: Applications of ICP-MS in Zinc Analysis
| Application | Principle | Key Advantage | Reference |
| Trace Element Quantification | Measures the total concentration of zinc in a sample. | Exceptional sensitivity (ppb to ppt (B1677978) levels), high accuracy and precision. | vitas.noresearchgate.netnih.gov |
| Isotopic Tracing | Measures the abundance of specific zinc isotopes to trace their pathways. | Enables the study of zinc kinetics and metabolism without the use of radioactive isotopes. | nih.govrsc.orgfrontiersin.org |
Polymorphism and Hydration States of Zinc Citrate
Comparative Structural and Energetic Studies of Dihydrate and Trihydrate Forms
Zinc citrate (B86180) dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O) and zinc citrate trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O) are the two primary hydrated forms of zinc citrate. mdpi.comresearchgate.net The dihydrate is often considered the most stable form under ambient conditions. smolecule.com
Structural Differences: The fundamental difference between the dihydrate and trihydrate forms lies in the number of water molecules integrated into their crystal lattices. This variation in water content directly impacts their molecular weight and other physical properties. smolecule.com The trihydrate form contains a higher percentage of water by weight, approximately 8.6%, compared to the dihydrate's approximately 5.8%. google.com
Factors Governing the Formation and Interconversion of Hydrate (B1144303) Polymorphs
The formation and interconversion of zinc citrate's hydrate polymorphs are intricate processes influenced by several key factors. mdpi.comencyclopedia.pub
Key Factors:
Temperature: Temperature plays a crucial role in determining which hydrate form is favored. mdpi.comencyclopedia.pub For instance, drying temperature can be adjusted to facilitate the transition from a hydrated to an anhydrous form. mdpi.com
pH: The pH of the reaction solution is a critical parameter in the synthesis of zinc citrate hydrates. Controlling the pH is essential for producing a single, stable crystalline form and for enhancing the purity and uniformity of the particles. mdpi.comencyclopedia.pub For example, maintaining a pH between 4.5 and 5.5 during the reaction endpoint has been shown to yield high purity zinc citrate. mdpi.com
Solvent: The presence and composition of solvents, particularly water, are fundamental to hydrate formation. The interaction between the zinc citrate molecule and water molecules drives the crystallization of hydrated forms. echemi.com Variations in solvent composition can lead to the formation of different hydrates. acs.org
Humidity: The relative humidity of the surrounding environment can influence the hydration state. Hydrates can lose water to the atmosphere through evaporation, a process that can be accelerated by factors such as increased surface area from milling or heating. echemi.com
Impact of Hydration State on Crystalline Stability and Reactivity
The hydration state significantly affects the stability and reactivity of zinc citrate crystals. mdpi.comencyclopedia.pub
Crystalline Stability: The dihydrate form of zinc citrate is generally considered to be more stable under standard conditions. smolecule.com The stability of a hydrate is related to the strength of the hydrogen bonding between the water molecules and the zinc citrate molecules within the crystal lattice. researchgate.net Changes in environmental conditions, such as temperature and humidity, can lead to the loss or gain of water molecules, potentially causing a phase transition to a different hydrate form or to the anhydrous state. encyclopedia.pubechemi.com
Reactivity: The hydration state can influence the chemical reactivity of the compound. For example, the thermal decomposition behavior differs between the hydrated forms. Thermal analysis has shown that the decomposition of hydrated zinc citrate occurs in stages, with the loss of water molecules being the initial step. researchgate.netmatec-conferences.org The final decomposition temperature for the dihydrate form has been reported to be around 334°C. smolecule.com
Crystallization Kinetics and Thermodynamics of Hydrate Formation
The formation of zinc citrate hydrates is governed by the principles of crystallization kinetics and thermodynamics. researchgate.netmdpi.com
Thermodynamics: The formation of a particular hydrate is a thermodynamically driven process. cetjournal.it The relative stability of the dihydrate and trihydrate forms is dependent on the Gibbs free energy of each form under specific conditions of temperature and water activity (or relative humidity). The form with the lower Gibbs free energy will be the more stable one. The transition between hydrates is an equilibrium process, and the direction of the transition is determined by the thermodynamic driving force. researchgate.net
Kinetics: The rate at which a hydrate crystallizes is a matter of kinetics. mdpi.com This includes the rates of nucleation (the initial formation of a new crystalline phase) and crystal growth. Factors that influence kinetics include:
Supersaturation: The concentration of the solute in the solution relative to its solubility is a key driving force for crystallization.
Temperature: Temperature affects both solubility and the rates of nucleation and growth.
Presence of impurities: Impurities can either inhibit or promote crystallization.
Agitation: Stirring or agitation of the solution can influence the rate of crystallization.
Understanding the interplay of these kinetic and thermodynamic factors is crucial for controlling the crystallization process to selectively produce the desired hydrate form of zinc citrate. researchgate.net
Q & A
Basic: What are the standard laboratory methods for synthesizing zinc citrate dihydrate?
Methodological Answer:
this compound is typically synthesized via precipitation or sol-gel methods. The Pechini method (a sol-gel approach) involves dissolving zinc acetate dihydrate in a citric acid and ethylene glycol solution (1:4:16 molar ratio) under heating and stirring . The mixture is spin-coated onto substrates and heat-treated (e.g., 400°C for 3 hours) to form a crystalline seed layer. Precipitation methods involve neutralizing citric acid with a high-purity zinc source (e.g., ZnO or ZnCO₃) under controlled pH, followed by dehydration to isolate the dihydrate form .
Basic: How can researchers confirm the identity and purity of synthesized this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Compare experimental patterns with reference data (e.g., JCPDS) to confirm crystallinity and phase purity .
- Thermogravimetric Analysis (TGA): Monitor mass loss at ~100–200°C (dehydration) and 300–500°C (organic decomposition) to verify hydration state and thermal stability .
- Elemental Analysis: Use ICP-MS or titration to quantify zinc content (≥33.3% Zn by weight, pharmacopeial standard) .
Advanced: What factors influence the thermal stability of this compound, and how are they analyzed?
Methodological Answer:
Thermal stability is affected by hydration state, particle size, and atmospheric conditions.
- TGA/DTG: Decomposition occurs in four stages: (1) loss of bound water (100–200°C), (2) citrate ligand breakdown (200–350°C), (3) carbonization (350–500°C), and (4) ZnO formation (>500°C) .
- In Situ XRD: Track structural changes during heating to identify intermediate phases .
Advanced: How does citrate ion concentration affect the morphology of zinc-based nanomaterials?
Methodological Answer:
Citrate acts as a capping agent, controlling nucleation and growth.
- Optimization Studies: Vary citrate concentrations (e.g., 1.5–20 mM) during synthesis. UV-Vis spectroscopy and TEM can identify optimal conditions (e.g., 2.5 mM citrate yields uniform nanoparticles) .
- Mechanism: Excess citrate inhibits particle growth via steric stabilization, while low concentrations promote aggregation .
Basic: What storage conditions ensure the stability of this compound in research?
Methodological Answer:
Store in well-closed containers with desiccants to prevent hydration/dehydration. Avoid prolonged exposure to humidity (>60% RH) and temperatures >25°C . For long-term stability, use inert atmospheres (N₂ or Ar) to minimize oxidation .
Advanced: Which techniques are suitable for studying this compound interactions with biological macromolecules?
Methodological Answer:
- FTIR Spectroscopy: Identify binding modes (e.g., carboxylate-Zn coordination shifts at ~1600 cm⁻¹) .
- Enzymatic Assays: Use citrate synthase activity kits to assess inhibition/activation effects in mitochondrial extracts .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with proteins or DNA .
Basic: What pharmacopeial standards govern zinc content quantification?
Methodological Answer:
The USP/Ph Eur mandates ≥33.3% Zn (dried basis).
- Titration: Dissolve in dilute HCl, then titrate with EDTA using Eriochrome Black T as an indicator .
- ICP-MS/OES: Validate accuracy with certified reference materials (e.g., NIST SRM 3280) .
Advanced: How can researchers resolve discrepancies in solubility data for this compound?
Methodological Answer:
Reported solubility variations arise from pH, ionic strength, and temperature differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
